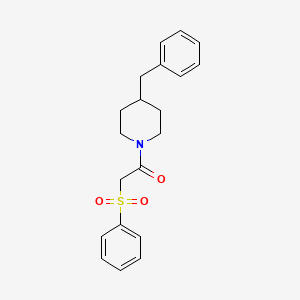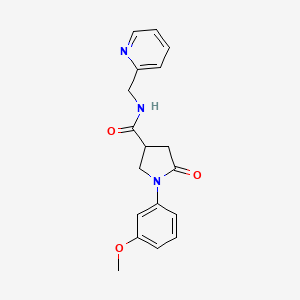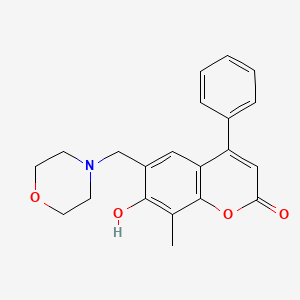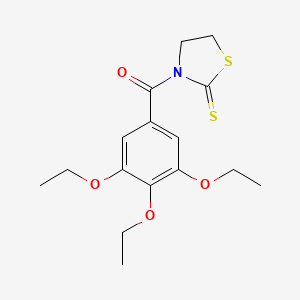![molecular formula C20H21FN2O2 B11161670 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11161670.png)
1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:
1-(4-chlorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H21FN2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)17-5-3-4-6-18(17)22-20(25)14-11-19(24)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
LNPDLZWGIXMUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-tert-butylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11161587.png)

![6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11161598.png)


![N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11161620.png)
![2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B11161623.png)

![N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11161629.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B11161630.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161634.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11161644.png)
